molecular formula C17H19N3O7S2 B4153342 3-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide

3-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide

Cat. No.: B4153342
M. Wt: 441.5 g/mol
InChI Key: NOIQVBWKDSREQK-UHFFFAOYSA-N
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Description

3-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide is a complex organic compound with a molecular formula of C17H18N2O7S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent coupling with a tetrahydrofuran derivative. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-nitro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7S2/c21-20(22)14-3-1-5-17(11-14)29(25,26)19-13-6-8-16(9-7-13)28(23,24)18-12-15-4-2-10-27-15/h1,3,5-9,11,15,18-19H,2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIQVBWKDSREQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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